molecular formula C4H7NO5 B556930 (3R)-3-hydroxy-D-aspartic acid CAS No. 16417-36-0

(3R)-3-hydroxy-D-aspartic acid

Cat. No.: B556930
CAS No.: 16417-36-0
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-JCYAYHJZSA-N
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Description

(3R)-3-hydroxy-D-aspartic acid is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a hydroxyl group at the third carbon of the aspartic acid backbone, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-D-aspartic acid typically involves the asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate. This process is followed by the utilization of the phenyl group as a masked carboxylic acid synthon to construct the complete structural framework of the compound . The reaction conditions often include the use of Sharpless asymmetric aminohydroxylation, which is a well-established method for introducing amino and hydroxyl groups with high enantioselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is crucial in industrial settings to achieve the desired enantiomeric excess and product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-D-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity and high yields.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, ethers, and esters, depending on the specific reaction pathway and reagents used.

Scientific Research Applications

(3R)-3-hydroxy-D-aspartic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the third carbon plays a crucial role in binding to active sites and modulating the activity of target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-hydroxy-D-aspartic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers and other similar compounds

Properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-JCYAYHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-45-5
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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